4,11-dimethyl-7,14-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone
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Overview
Description
2,7-dimethyl-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3’,4’:4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dimethyl-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3’,4’:4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone typically involves multi-step reactions starting from readily available precursors. The synthetic route may include cyclization reactions, condensation reactions, and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,7-dimethyl-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3’,4’:4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions can be used to introduce different substituents on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2,7-dimethyl-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3’,4’:4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 2,7-dimethyl-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3’,4’:4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyrrolo derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .
Uniqueness
2,7-dimethyl-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3’,4’:4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone is unique due to its complex structure, which imparts distinct electronic and steric properties. These properties make it a valuable compound for various applications, distinguishing it from other similar compounds .
Biological Activity
Overview of the Compound
Chemical Structure and Properties:
- The compound is a complex organic molecule featuring multiple functional groups and a unique tetracyclic structure.
- Its molecular formula is C20H24N4O4, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).
Anticancer Activity
Compounds with similar structural characteristics often exhibit significant biological activities, particularly in anticancer research. The presence of diphenyl groups can enhance interactions with biological targets such as enzymes or receptors involved in cancer progression.
Antimicrobial Properties
Many tetrazole-containing compounds have demonstrated antimicrobial properties. This activity may be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Enzyme Inhibition
Compounds with a complex cyclic structure can act as enzyme inhibitors. For instance, they may inhibit proteases or kinases that are crucial in various biochemical pathways.
Neuroprotective Effects
Some related compounds have shown potential neuroprotective effects in preclinical studies. This activity is often linked to their ability to modulate neurotransmitter systems or reduce oxidative stress.
Case Study 1: Anticancer Activity
A study investigating a series of tetrazole derivatives found that certain modifications to the structure significantly increased cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Case Study 2: Antimicrobial Testing
Research conducted on tetrazole-based compounds revealed potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted structure-activity relationships that could guide future drug design.
Case Study 3: Enzyme Inhibition
Inhibitory assays demonstrated that specific derivatives of similar compounds could effectively inhibit protein kinases involved in cancer signaling pathways. This suggests potential therapeutic applications in targeted cancer therapies.
Table 1: Biological Activities of Related Compounds
Compound Name | Activity Type | Reference |
---|---|---|
1,4-Diphenyl-7,9-dimethyl | Anticancer | |
2-Methyl-5-tetrazole derivative | Antimicrobial | |
Tetrahydroquinoline derivatives | Enzyme inhibition |
Table 2: Structural Features and Activities
Structural Feature | Associated Activity |
---|---|
Diphenyl groups | Enhanced bioactivity |
Tetrazole ring | Antimicrobial properties |
Cyclic structure | Enzyme inhibition |
Properties
IUPAC Name |
4,11-dimethyl-7,14-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-25-21(29)15-17(13-9-5-3-6-10-13)28-20-16(22(30)26(2)24(20)32)18(14-11-7-4-8-12-14)27(28)19(15)23(25)31/h3-12,15-20H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVRQUWNLUVFFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2C(N3C4C(C(N3C2C1=O)C5=CC=CC=C5)C(=O)N(C4=O)C)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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